3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized novel succinimide derivatives, including compounds structurally related to 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride, to investigate their antimicrobial activity. These derivatives have shown promising in vitro antifungal activities against several test fungi, with some compounds demonstrating significant inhibitory activities and potential as novel fungicides (Cvetković et al., 2019).
Chemical Synthesis Methodologies
A diastereoselective synthesis methodology has been developed for 3,4-disubstituted N-aminopyrrolidine-2,5-diones, revealing the versatility of these compounds in chemical synthesis. The process involves a multicomponent synthesis approach, highlighting the compound's utility in creating complex molecular structures with specific stereochemical configurations (Adib et al., 2011).
Antioxidant Activity
Research into N-aminomethyl derivatives of ethosuximide and pufemide, which are structurally similar to this compound, has been conducted to explore their antioxidant properties. The synthesized compounds were evaluated for their antioxidant activity, demonstrating the potential health benefits and therapeutic applications of these derivatives (Hakobyan et al., 2020).
Enzyme Inhibition for Therapeutic Applications
A study on the inhibitory activity of (aminophenyl)pyrrolidine-2,5-diones towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems has demonstrated the therapeutic potential of these compounds. Specifically, certain derivatives exhibited selective, competitive inhibition of the aromatase enzyme, indicating their relevance in designing drugs for conditions like estrogen-dependent cancers (Daly et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZAXLGLKUUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860428-82-6 |
Source
|
Record name | 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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